molecular formula C6H12N2O B13548044 3-(2-Aminoethyl)-2-pyrrolidinone

3-(2-Aminoethyl)-2-pyrrolidinone

Cat. No.: B13548044
M. Wt: 128.17 g/mol
InChI Key: JJIXTXRUMSOQKZ-UHFFFAOYSA-N
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Description

3-(2-aminoethyl)pyrrolidin-2-one is a heterocyclic organic compound that features a pyrrolidinone ring with an aminoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods

Industrial production methods for pyrrolidin-2-ones often involve the amination and cyclization of functionalized acyclic substrates, oxidation of pyrrolidine derivatives, or ring expansion of β-lactams or cyclopropylamides .

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized forms.

    Reduction: Formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-aminoethyl)pyrrolidin-2-one is unique due to its specific aminoethyl substituent, which imparts distinct chemical and biological properties. This differentiates it from other pyrrolidinone derivatives and makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

3-(2-aminoethyl)pyrrolidin-2-one

InChI

InChI=1S/C6H12N2O/c7-3-1-5-2-4-8-6(5)9/h5H,1-4,7H2,(H,8,9)

InChI Key

JJIXTXRUMSOQKZ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C1CCN

Origin of Product

United States

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